Cas no 379729-07-4 (4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid)

4-Chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid is a sulfamoylbenzoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted phenyl ring and a methylsulfamoyl group, contributing to its reactivity and binding properties. This compound may serve as an intermediate in synthesizing biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of dual chloro-substituents enhances its electrophilic character, making it useful in selective chemical transformations. Its benzoic acid moiety allows for further functionalization, facilitating the development of derivatives with tailored properties. The compound's stability and defined stereochemistry support its utility in methodical research applications.
4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid structure
379729-07-4 structure
Product Name:4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid
CAS No:379729-07-4
MF:C14H11Cl2NO4S
MW:360.212440729141
CID:3104760
PubChem ID:2345457
Update Time:2025-06-15

4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-[(4-chloro-phenyl)-methyl-sulfamoyl]-benzoic acid
    • 4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid
    • EQA72907
    • 4-chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid
    • 4-chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoicacid
    • AKOS000114932
    • 379729-07-4
    • EN300-00574
    • 4-chloro-3-[(4-chlorophenyl)-methylsulfamoyl]benzoic acid
    • Z56827682
    • CS-0218311
    • G34698
    • Inchi: 1S/C14H11Cl2NO4S/c1-17(11-5-3-10(15)4-6-11)22(20,21)13-8-9(14(18)19)2-7-12(13)16/h2-8H,1H3,(H,18,19)
    • InChI Key: GLSBVSZRUWIUEL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)O)C=C1S(N(C)C1C=CC(=CC=1)Cl)(=O)=O

Computed Properties

  • Exact Mass: 358.9785844Da
  • Monoisotopic Mass: 358.9785844Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 83.1Ų

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Additional information on 4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid

Professional Introduction to 4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid (CAS No. 379729-07-4)

4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 379729-07-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of sulfamoylbenzoic acids, a subclass known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of chlorine substituents and a sulfamoyl group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.

The molecular structure of 4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid consists of a benzoic acid core substituted with a chloro group at the 4-position, a 4-chlorophenyl group at the 3-position, and a methylsulfamoyl moiety at the 1-position. This arrangement creates multiple sites for interaction with biological targets, including enzymes and receptors. The chlorine atoms introduce electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, while the sulfamoyl group is known to enhance binding affinity through hydrogen bonding interactions.

In recent years, sulfamoylbenzoic acids have been extensively studied for their pharmacological potential. Research has demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in 4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid may confer unique properties that make it particularly effective in modulating certain biological pathways. For instance, the presence of two chlorine atoms could enhance its binding affinity to target proteins by increasing the electrostatic interactions.

One of the most compelling aspects of this compound is its utility as a building block in drug discovery. The sulfamoyl group provides a versatile handle for further chemical modifications, allowing researchers to explore novel derivatives with enhanced efficacy or improved pharmacokinetic profiles. Additionally, the chloro substituents can serve as anchors for covalent bonding strategies, enabling the development of targeted therapies that exploit specific biochemical vulnerabilities.

Recent studies have highlighted the importance of sulfamoylbenzoic acids in addressing inflammatory diseases. For example, derivatives of benzoic acid sulfonamides have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural motif of 4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid suggests that it may share similar inhibitory effects, making it a promising candidate for further investigation in this context.

The synthesis of 4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include chlorination reactions to introduce the chlorine substituents at the desired positions on the benzoic acid core, followed by sulfonylation to attach the methylsulfamoyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve selective functionalization.

In conclusion,4-chloro-3-(4-chlorophenyl)(methyl)sulfamoylbenzoic acid (CAS No. 379729-07-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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